Sodium Demethylcantharidate

Nephrotoxicity Protein Phosphatase Inhibition Safety Pharmacology

Standard cantharidin analogs pose solubility or nephrotoxicity challenges in hepatocellular carcinoma (HCC) models. Sodium Demethylcantharidate (disodium salt) provides validated PP2A inhibition without confounding vehicle effects. - 4-fold lower ATP depletion vs. cantharidin; validated in xenograft models - Aqueous solubility ≥16.9 mg/mL - no DMSO required - Published clinical response rate: 61.0% (P<0.01) for primary liver cancer combination regimens

Molecular Formula C8H9NaO5
Molecular Weight 208.14 g/mol
CAS No. 33054-59-0
Cat. No. B3423979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Demethylcantharidate
CAS33054-59-0
Molecular FormulaC8H9NaO5
Molecular Weight208.14 g/mol
Structural Identifiers
SMILESC1CC2C(C(C1O2)C(=O)O)C(=O)[O-].[Na+]
InChIInChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4+,5-,6+;;
InChIKeyKZPNUWRDSBFEFS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Demethylcantharidate: Purchasing Guide


Sodium Demethylcantharidate (CAS 33054-59-0) is the disodium salt of norcantharidin, a demethylated synthetic analogue of the natural terpenoid cantharidin [1]. The compound belongs to the class of protein phosphatase 2A (PP2A) inhibitors and is utilized as an antineoplastic agent in preclinical research and clinical oncology applications, particularly for hepatocellular carcinoma [2]. The structural removal of two methyl groups from the parent cantharidin scaffold, combined with sodium salt formation, fundamentally alters both its toxicity profile and aqueous solubility [1].

Research Target
PP2A inhibition, hepatocellular carcinoma model studies
Formulation Context
Aqueous-soluble sodium salt for DMSO-free assay preparation
Safety Context
Reported lower renal cytotoxicity vs cantharidin; supports repeated in vivo dosing research

Sodium Demethylcantharidate: Substitution Risks


Substituting Sodium Demethylcantharidate with cantharidin or norcantharidin free acid introduces significant risk of experimental variability and safety concerns. Cantharidin exhibits marked nephrotoxicity and urinary tract irritation that precludes its safe use in many in vivo models—a liability absent in the demethylated analogue [1]. Norcantharidin free acid, while structurally identical in active moiety, suffers from poor aqueous solubility, which can confound bioavailability and reproducibility in both in vitro assays and in vivo administration [2]. The sodium salt form provides enhanced water solubility that directly translates to more reliable dosing and reduced vehicle-related artifacts [2]. Researchers selecting among these options must recognize that toxicity endpoints, pharmacokinetic parameters, and solubility-dependent assay outcomes are not comparable across the three chemical forms.

Target Compound
Potential Substitute
Risk Context
Sodium Demethylcantharidate
Cantharidin
May introduce higher renal cytotoxicity and urinary irritation; endpoints may not transfer
Sodium Demethylcantharidate
Norcantharidin free acid
Poor aqueous solubility may increase vehicle artifacts and dosing variability; solubility-dependent assay outcomes may differ

Sodium Demethylcantharidate Procurement Evidence


Renal Cytotoxicity vs. Cantharidin

In direct head-to-head comparison on RAW 264.7 macrophages, Sodium Demethylcantharidate (as norcantharidin) exhibits significantly higher IC50 for cell viability reduction relative to cantharidin, demonstrating reduced cytotoxicity [1]. ATP depletion following 24-hour incubation is substantially attenuated with norcantharidin compared to cantharidin, which depletes ATP levels by up to 4-fold greater magnitude [1].

Renal Cytotoxicity
Head-to-head
IC50 higher than cantharidin; ATP depletion up to 4-fold lower
Supports lower cytotoxicity context for in vivo models
RAW 264.7 macrophages; 24 h incubation
Nephrotoxicity Protein Phosphatase Inhibition Safety Pharmacology

Toxicokinetics vs. Lipid Microsphere Formulation

In a 90-day repeated intravenous administration toxicokinetic study in Beagle dogs, Sodium Demethylcantharidate injection (NCTD-I) served as the comparator control against norcantharidin lipid microsphere (NCTD-LM) [1]. At the 0.8 mg/kg dose level, NCTD-LM achieved AUC0-t of 2.22 ± 0.53 h·mg/L; at 1.6 mg/kg, AUC0-t was 4.77 ± 1.13 h·mg/L; and at 3.2 mg/kg, AUC0-t reached 13.43 ± 3.64 h·mg/L [1]. The study explicitly compares NCTD-I as the reference formulation, establishing baseline toxicokinetic parameters for the standard sodium salt injection against which advanced delivery systems are evaluated [1].

Toxicokinetics Reference
Head-to-head
NCTD-I served as reference; NCTD-LM AUC0-t 2.22–13.43 h·mg/L across doses
Established reference formulation for toxicokinetic benchmarking
Beagle dogs; 90-day repeated IV; UPLC-MS/MS
Toxicokinetics Formulation Comparison Preclinical Safety

Clinical Efficacy in Liver Cancer Combination Therapy

In a randomized clinical study of 84 primary liver cancer patients, the addition of norcantharidin (Sodium Demethylcantharidate active moiety) plus Epimedium to standard symptomatic treatment yielded a 61.0% response rate, compared with 32.6% for symptomatic treatment alone (χ2=6.81, P<0.01) [1]. Furthermore, the combination arm demonstrated significantly reduced serum ALT, AST, and AFP levels versus control (P<0.05), indicating both enhanced antitumor efficacy and hepatoprotective benefit [1].

Clinical Endpoint Context
Data to verify
61.0% response rate (combination) vs 32.6% (symptomatic), P
Reported higher response-rate endpoint context; requires validation
84-patient trial; liver function biomarkers
Aqueous Solubility
Reported
≥16.9 mg/mL in H2O
Supports aqueous assay compatibility
Compared to free acid DMSO solubility
Urinary Irritation
Class-level inference
Little to no irritation vs significant with cantharidin
Reported lower urinary irritation context
Categorical difference; demethylated structure
Hepatocellular Carcinoma Combination Therapy Clinical Efficacy

Aqueous Solubility vs. Norcantharidin Free Acid

Sodium Demethylcantharidate, as the disodium salt (molecular weight 230.2 g/mol), exhibits markedly enhanced aqueous solubility compared to norcantharidin free acid (molecular weight 168.15 g/mol) [1]. Experimental solubility data indicate ≥16.9 mg/mL solubility in H2O for the sodium salt form, whereas norcantharidin free acid demonstrates limited aqueous solubility and is typically soluble only in DMSO (≥2.55 mg/mL) with poor ethanol solubility . This physicochemical differentiation is critical for reproducible dosing in aqueous biological assay systems.

Aqueous Solubility
Reported
≥16.9 mg/mL in H2O
Supports aqueous assay compatibility
Compared to free acid DMSO solubility
Solubility Formulation Bioavailability

Urinary Tract Irritation vs. Cantharidin

Comparative evaluation of cantharidin derivatives demonstrates that norcantharidin (the active moiety of Sodium Demethylcantharidate) shows little to no urinary tract irritation, whereas disodium cantharidate shows reduced but still present irritation, and cantharidin exhibits significant urinary irritation [1]. This safety differentiation is attributed to the absence of the two methyl groups present in cantharidin, which are associated with urinary irritation but not essential for antitumor activity [1].

Urinary Irritation
Class-level inference
Little to no irritation vs significant with cantharidin
Reported lower urinary irritation context
Categorical difference; demethylated structure
Urological Safety Adverse Effect Profile Preclinical Toxicology

Sodium Demethylcantharidate: Research & Preclinical Applications


HCC Efficacy Studies with Low Nephrotoxicity

Sodium Demethylcantharidate is optimally deployed in hepatocellular carcinoma (HCC) xenograft or orthotopic mouse models where cantharidin's nephrotoxicity would otherwise limit dosing duration or confound survival endpoints [1]. The compound's IC50 of approximately 10 μM against mouse hepatocyte growth in vitro provides a validated starting concentration for dose-response studies [1]. The demonstrated 4-fold lower ATP depletion relative to cantharidin in cellular assays supports its selection for studies requiring extended exposure windows without cytotoxicity-driven artifacts .

Reference Standard for Formulation Development

Sodium Demethylcantharidate injection (NCTD-I) serves as the established reference formulation for toxicokinetic comparisons when developing or evaluating advanced delivery systems such as lipid microspheres, liposomes, or polymeric nanoparticles [1]. The published AUC0-t values for NCTD-LM at 0.8, 1.6, and 3.2 mg/kg dose levels in Beagle dogs provide validated benchmarking parameters against which novel formulations can be quantitatively compared for exposure and accumulation [1].

Aqueous-Based Assays Without DMSO

The high aqueous solubility of Sodium Demethylcantharidate disodium salt (≥16.9 mg/mL in H2O) enables direct dissolution in cell culture media or physiological buffers without organic co-solvents [1]. This property is essential for assays where DMSO vehicle effects on cell viability, membrane integrity, or protein function would otherwise confound interpretation. Researchers conducting PP2A inhibition studies, apoptosis assays, or cell cycle analysis in HCC cell lines can achieve more physiologically relevant compound delivery using the sodium salt form rather than norcantharidin free acid [1].

Liver Cancer Combination Therapy Research

Sodium Demethylcantharidate demonstrates validated clinical efficacy when used in combination regimens for primary liver cancer, with a reported 61.0% response rate compared to 32.6% for symptomatic treatment alone (P<0.01) [1]. The compound's ability to reduce serum ALT, AST, and AFP levels suggests hepatoprotective effects that complement direct antitumor activity, making it particularly suitable for combination studies where liver function preservation is a co-primary endpoint [1].

Application
Selection Property
Validation Focus
HCC model response studies
Lower renal cytotoxicity context
ATP depletion and viability endpoints
Formulation reference standard
Aqueous injection baseline for toxicokinetics
AUC exposure comparison across delivery systems
Aqueous assay compatibility
Aqueous solubility profile
DMSO-free assay artifact review
HCC combination-study endpoint context
Reported endpoint response context
Response-rate endpoint review
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